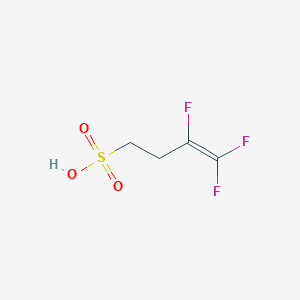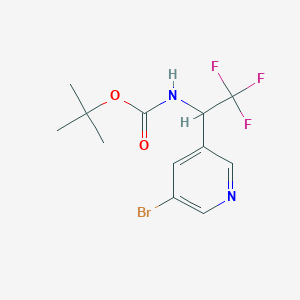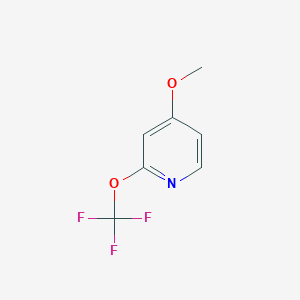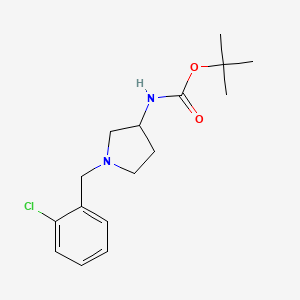
3,4,4-Trifluoro-3-butene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butene-1-sulfonic acid, 3,4,4-trifluoro- is an organic compound with the molecular formula C4H5F3O3S and a molecular weight of 190.14 g/mol . It is characterized by the presence of a butene backbone with a sulfonic acid group and three fluorine atoms attached to the carbon chain . This compound is known for its stability and solubility in water and various organic solvents .
Preparation Methods
The synthesis of 3-Butene-1-sulfonic acid, 3,4,4-trifluoro- typically involves the sulfonation of fluorinated alkenes . One common method includes reacting fluorinated propylene compounds with sulfites under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
3-Butene-1-sulfonic acid, 3,4,4-trifluoro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Butene-1-sulfonic acid, 3,4,4-trifluoro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Butene-1-sulfonic acid, 3,4,4-trifluoro- exerts its effects involves its strong acidic nature and ability to participate in various chemical reactions . The sulfonic acid group can act as a proton donor, facilitating protonation reactions in organic synthesis . Additionally, the fluorine atoms enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical processes .
Comparison with Similar Compounds
3-Butene-1-sulfonic acid, 3,4,4-trifluoro- can be compared with other sulfonic acids and fluorinated compounds:
Methanesulfonic acid: Unlike 3-Butene-1-sulfonic acid, 3,4,4-trifluoro-, methanesulfonic acid lacks fluorine atoms and has a simpler structure.
Trifluoromethanesulfonic acid: This compound is similar in that it contains fluorine atoms and a sulfonic acid group, but it has a different carbon backbone.
4-Fluorobenzenesulfonic acid: This compound has a benzene ring instead of a butene chain, making it structurally different from 3-Butene-1-sulfonic acid, 3,4,4-trifluoro-.
The uniqueness of 3-Butene-1-sulfonic acid, 3,4,4-trifluoro- lies in its combination of a butene backbone with both sulfonic acid and fluorine functionalities, providing distinct reactivity and applications .
Properties
CAS No. |
851223-33-1 |
|---|---|
Molecular Formula |
C4H5F3O3S |
Molecular Weight |
190.14 g/mol |
IUPAC Name |
3,4,4-trifluorobut-3-ene-1-sulfonic acid |
InChI |
InChI=1S/C4H5F3O3S/c5-3(4(6)7)1-2-11(8,9)10/h1-2H2,(H,8,9,10) |
InChI Key |
WRKCMLHZMLZNIL-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)C(=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanone, (2-butyl-3-benzofuranyl)[5-[2-(diethylamino)ethoxy]-2-thienyl]-](/img/structure/B14796420.png)
![(13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14796431.png)
![(2E)-N-{[2-(cyclohex-1-en-1-yl)ethyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14796439.png)
![8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-4-carboxylic acid](/img/structure/B14796443.png)

![8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride](/img/structure/B14796460.png)
![Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]-](/img/structure/B14796467.png)
![2-Propenamide, N-[3-[[5-(3-quinolinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]-](/img/structure/B14796480.png)

![3-[2-(difluoromethoxy)phenyl]-12-(6-methoxypyridin-3-yl)-1,4,8,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B14796488.png)
![(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14796495.png)
![2-bromo-4-tert-butyl-6-[(E)-(4-methylphenyl)diazenyl]phenol](/img/structure/B14796499.png)

